4-Cyanopyridine N-oxide

概要

説明

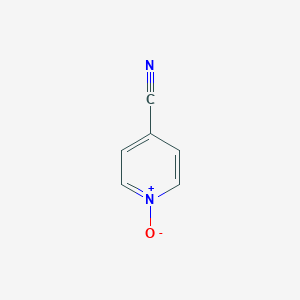

4-Cyanopyridine N-oxide is an organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and a cyano group is attached to the fourth position of the ring. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 4-Cyanopyridine N-oxide can be synthesized through the oxidation of 4-cyanopyridine using oxidizing agents such as hydrogen peroxide or peracids. One common method involves the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This method is efficient and environmentally friendly, providing high yields of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts. This method is preferred due to its mild reaction conditions and high efficiency .

化学反応の分析

Types of Reactions: 4-Cyanopyridine N-oxide undergoes various types of chemical reactions, including:

Oxidation: It can be further oxidized to form other derivatives.

Reduction: The compound can be reduced to 4-cyanopyridine.

Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the N-oxide group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and sodium percarbonate.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Further oxidized pyridine derivatives.

Reduction: 4-Cyanopyridine.

Substitution: Substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

4-Cyanopyridine N-oxide serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions, making it valuable for developing new drugs.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, compounds synthesized from this precursor have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development .

Coordination Chemistry

The compound is widely used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and materials science.

Case Study: Formation of Lanthanide Complexes

Eliseeva et al. demonstrated the synthesis of dimeric lanthanide complexes using this compound, which exhibited luminescent properties. These complexes are promising for applications in electroluminescent devices .

Material Science

This compound is utilized in the development of advanced materials, including polymers and nanomaterials. Its ability to form stable coordination complexes enhances the properties of these materials.

Case Study: Supramolecular Polymers

Research by Yang et al. reported the formation of metal-organic coordination polymers using this compound as a ligand. These polymers demonstrated unique structural and functional properties that are beneficial for applications in sensors and catalysis .

Thermodynamic Studies

The thermodynamic properties of this compound have been extensively studied, providing insights into its stability and reactivity under various conditions.

作用機序

The mechanism of action of 4-Cyanopyridine N-oxide involves its ability to act as a ligand, forming complexes with metal ions. The nitrogen and oxygen atoms in the N-oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This property is exploited in various catalytic and synthetic applications .

類似化合物との比較

- 4-Methylpyridine N-oxide

- 4-Phenylpyridine N-oxide

- 4-Chloropyridine N-oxide

Comparison: 4-Cyanopyridine N-oxide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other pyridine N-oxides. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions and influences its coordination behavior with metal ions .

生物活性

4-Cyanopyridine N-oxide (4-CNpy) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

This compound has the molecular formula CHNO and is characterized by a pyridine ring with a cyano and an N-oxide functional group. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

4-CNpy exhibits notable antimicrobial properties. Studies have shown that derivatives of cyanopyridine, including 4-CNpy, demonstrate significant antibacterial activity against various pathogens. For instance, it has been reported to inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli through mechanisms involving disruption of quorum sensing pathways .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Pseudomonas aeruginosa | Low millimolar range | Quorum sensing inhibition |

| Staphylococcus aureus | Low millimolar range | Disruption of cell membrane integrity |

| Candida albicans | Low millimolar range | Disruption of cell wall synthesis |

Anticancer Activity

Research indicates that 4-CNpy may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as a chemotherapeutic agent. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects of 4-CNpy on human leukemia cells, significant cytotoxicity was observed at concentrations above 10 µM. The study suggested that the compound induces apoptosis through ROS-mediated pathways, highlighting its potential as an anticancer drug .

The biological activity of 4-CNpy can be attributed to several mechanisms:

- Quorum Sensing Inhibition : The compound interferes with bacterial communication systems, reducing virulence and biofilm formation.

- Reactive Oxygen Species Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : 4-CNpy acts as a bioisosteric replacement for carbonyl groups in enzyme inhibitors, enhancing their efficacy .

Structure-Activity Relationship (SAR)

The pharmacological effects of cyanopyridine derivatives are influenced by their structural characteristics. Modifications to the pyridine ring or functional groups can significantly alter their biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency while potentially reducing cytotoxicity towards normal cells .

Table 2: Structure-Activity Relationship of Cyanopyridine Derivatives

| Compound | Antimicrobial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against Gram-negative bacteria |

| 3-Cyanopyridine N-oxide | Moderate | High | Increased cytotoxicity observed |

| 2-Alanylpyridine N-oxide | Low | Low | Limited activity against tested pathogens |

特性

IUPAC Name |

1-oxidopyridin-1-ium-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCSFBSIWVBTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-59-3 | |

| Record name | 4-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanopyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarbonitrile, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 4-cyanopyridine N-oxide?

A1: this compound has the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol []. The crystal structure of this compound was determined by X-ray diffraction, revealing that the 4-cyano substituent almost lies in the mean plane of the pyridine ring []. You can find more detailed spectroscopic data, including IR and NMR, in various research articles dedicated to this compound and its complexes.

Q2: How does this compound coordinate to metal ions?

A2: this compound can act as a ligand, coordinating to metal ions in different ways. It can coordinate through the oxygen atom of the N-oxide group, as seen in complexes with lanthanide trifluoroacetates [] and manganese(II) hexafluoroacetylacetonate []. Alternatively, it can coordinate through the nitrogen atom of the cyano group, as observed in complexes with cobalt(III) [, ].

Q3: Can you provide examples of metal complexes containing this compound and their potential applications?

A3: this compound forms complexes with various metals, including:

- Lanthanide Trifluoroacetates: These complexes exhibit lanthanide-centered luminescence upon UV excitation, with potential applications as solid-state light emitters [].

- Manganese(II) Complexes: One-dimensional polymeric structures have been synthesized, where manganese ions are bridged by dicyanamide ligands. These materials exhibit weak antiferromagnetic interactions [].

- Dimeric Lanthanide Hexafluoroacetylacetonate Adducts: These complexes exhibit metal-centered luminescence and have potential in fabricating emitting layers for light-emitting diodes [].

Q4: What is the role of this compound in the synthesis of tetrazoles?

A4: this compound serves as a precursor in the synthesis of 5-(4-pyridyl N-oxide)tetrazole (4-HPTZ) through a [2+3] cycloaddition reaction with sodium azide (NaN3) []. Cadmium chloride (CdCl2) can be used as a catalyst in this reaction, forming an intermediate complex, [Cd(4-PTZ)2(H2O)4], which further dissociates to release the desired tetrazole product [].

Q5: Has this compound been investigated for catalytic activity?

A5: While not a catalyst itself, this compound plays a crucial role in understanding catalytic processes. It acts as a hole scavenger in photoelectrochemical water oxidation studies using WO3 photoanodes []. By suppressing oxygen formation, it helps researchers understand the competition between water and anion oxidation at the electrode surface.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。